2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride
CAS No.: 1224170-51-7
Cat. No.: VC3380162
Molecular Formula: C12H19ClN2O2S
Molecular Weight: 290.81 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1224170-51-7 |
|---|---|
| Molecular Formula | C12H19ClN2O2S |
| Molecular Weight | 290.81 g/mol |
| IUPAC Name | 2-(4-pyrrolidin-1-ylsulfonylphenyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C12H18N2O2S.ClH/c13-8-7-11-3-5-12(6-4-11)17(15,16)14-9-1-2-10-14;/h3-6H,1-2,7-10,13H2;1H |
| Standard InChI Key | JVVDJPBHXFTCSN-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)CCN.Cl |
| Canonical SMILES | C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)CCN.Cl |
Introduction
2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride is a chemical compound of significant interest in scientific research, particularly in the pharmaceutical field. It features a unique molecular structure that includes a pyrrolidine ring attached to a phenyl group, which is further substituted with a sulfonyl group. This compound is known for its potential biological activities, which are attributed to the presence of functional groups such as the amine and sulfonyl moieties.
Molecular Characteristics
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Molecular Formula: C12H19ClN2O2S
Synthesis Steps
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Formation of Pyrrolidine Ring: This involves the synthesis of the pyrrolidine ring, which is a crucial step in forming the compound's backbone.
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Attachment to Phenyl Group: The pyrrolidine ring is then attached to a phenyl group, which is further modified with a sulfonyl group.
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Final Modification: The final step involves converting the compound into its hydrochloride form.
Biological Activities and Potential Applications
Research indicates that compounds similar to 2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride exhibit significant biological activities. These include potential applications in the pharmaceutical field, particularly in areas such as neuroprotection and inflammation.
Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-[2-amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]-N-butylamine | Contains pyrrolidine and sulfonamide | Anti-inflammatory activity |
| (S)-1-phenyl-2-(pyrrolidin-1-yl)ethan-1-amine hydrochloride | Similar amine structure | Potential neuroprotective effects |
| 2-(4-methylsulfonylphenyl)ethylamine hydrochloride | Sulfonamide derivative | Anticancer properties |
Interaction Studies and Binding Affinities
Interaction studies involving 2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride focus on its binding affinities to various biological targets. Techniques such as molecular docking and in vitro assays are often utilized to assess these interactions.
Binding Affinity Techniques
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Molecular Docking: This computational method predicts how the compound binds to specific biological targets.
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In Vitro Assays: These experiments measure the compound's ability to interact with biological molecules in a controlled environment.
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